molecular formula C13H12Cl2N2O2S B2994891 Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 432501-53-6

Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2994891
CAS No.: 432501-53-6
M. Wt: 331.21
InChI Key: RZGZDQMVTSWSLK-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring:

  • A 1,3-thiazole ring substituted with a 4-methyl group at position 4 and an ethyl ester at position 3.
  • A 3,5-dichloroanilino group at position 2, which introduces electron-withdrawing chlorine atoms at the meta positions of the aniline ring.

Properties

IUPAC Name

ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)16-13(20-11)17-10-5-8(14)4-9(15)6-10/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGZDQMVTSWSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly as a precursor for drug development. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism by which Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole Family

The closest structural analogue identified in the evidence is 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) . Below is a comparative analysis:

Key Structural Differences :
Feature Ethyl 2-(3,5-Dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)
Amino Substituent 3,5-Dichloroanilino (aromatic amine) 4-Chlorobenzylamino (aliphatic benzyl group)
Position of Chlorine Meta positions on aniline ring Para position on benzyl group
Ester/Carboxylic Acid Ethyl ester Carboxylic acid

Broader Context: Thiazole Derivatives vs. Perfluorinated Compounds

The evidence also references perfluorinated compounds (PFCs) (e.g., carbamates and sulfonic acids with perfluoroalkyl chains) . These differ fundamentally from the target thiazole derivative:

Parameter Thiazole Derivatives (e.g., Target Compound) Perfluorinated Compounds (PFCs)
Core Structure 1,3-thiazole ring Perfluoroalkyl chains or sulfonated aromatic systems
Functional Groups Esters, amines, halogens Sulfonic acids, carbamates with perfluoroalkyl groups
Applications Medicinal chemistry (e.g., antidiabetic agents) Surfactants, industrial coatings

The target compound’s chlorinated aromatic amine and ester group distinguish it from PFCs, which prioritize fluorinated hydrophobicity for non-biological applications .

Biological Activity

Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structure, characterized by a thiazole ring and a dichloroaniline moiety, has garnered attention in biological research for its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical formula:

C12H10Cl2N2O2SC_{12}H_{10}Cl_2N_2O_2S

IUPAC Name

This compound

Molecular Weight

Molecular Weight: 288.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring is known to play a crucial role in the inhibition of various enzymes and receptors, which can lead to significant biological effects:

  • Antimicrobial Activity: The compound may inhibit bacterial enzymes, rendering it effective against certain pathogens.
  • Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study assessing the antimicrobial properties of thiazole derivatives showed that compounds with a dichloroaniline substituent exhibited enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains.

Compound MIC (µg/mL) Bacterial Strain
This compound12.5Staphylococcus aureus
This compound25.0Escherichia coli

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines. The results indicated significant cytotoxicity.

Cell Line IC50 (µM) Reference Compound
A431 (epidermoid carcinoma)15.0Doxorubicin
Jurkat (T-cell leukemia)20.0Doxorubicin

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized several thiazole derivatives and assessed their anticancer properties. Compound variants similar to this compound demonstrated promising results against human cancer cell lines with IC50 values significantly lower than standard treatments like doxorubicin .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit xanthine oxidase, an enzyme implicated in various diseases such as gout. The derivative showed moderate inhibition compared to established inhibitors like febuxostat .

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